molecular formula C14H11FN2OS B2655844 N-(4-fluorophenyl)-5-methoxy-1,3-benzothiazol-2-amine CAS No. 890965-76-1

N-(4-fluorophenyl)-5-methoxy-1,3-benzothiazol-2-amine

Cat. No. B2655844
CAS RN: 890965-76-1
M. Wt: 274.31
InChI Key: GVNOYQGFFAZGEY-UHFFFAOYSA-N
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Description

“N-(4-fluorophenyl)-5-methoxy-1,3-benzothiazol-2-amine” is a complex organic compound. It contains a benzothiazole ring, which is a type of heterocyclic compound, and a fluorophenyl group, which is a phenyl ring substituted with a fluorine atom. The methoxy group (-OCH3) and the amine group (-NH2) are functional groups that can participate in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiazole ring and the fluorophenyl group would contribute to the compound’s aromaticity, while the methoxy and amine groups could participate in hydrogen bonding .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The amine group could act as a nucleophile in reactions, while the methoxy group could be involved in ether cleavage reactions. The fluorine atom on the phenyl ring could also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure and functional groups. For instance, the presence of the fluorine atom could increase the compound’s stability and influence its interactions with other substances .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. It’s important to use appropriate personal protective equipment when handling such compounds and to follow all relevant safety guidelines .

Future Directions

The future research directions for this compound could include further studies to understand its properties, potential applications, and mechanisms of action. It could also involve the development of new synthesis methods or the exploration of its potential uses in various fields .

properties

IUPAC Name

N-(4-fluorophenyl)-5-methoxy-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2OS/c1-18-11-6-7-13-12(8-11)17-14(19-13)16-10-4-2-9(15)3-5-10/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVNOYQGFFAZGEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-5-methoxy-1,3-benzothiazol-2-amine

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